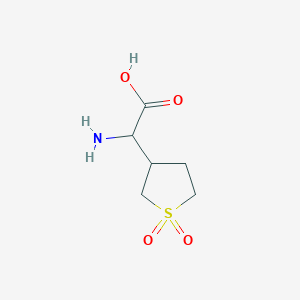

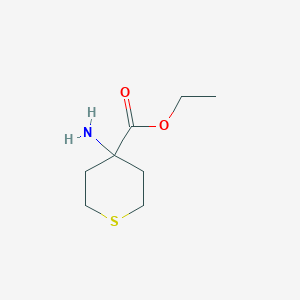

Ethyl 4-aminothiane-4-carboxylate

Descripción general

Descripción

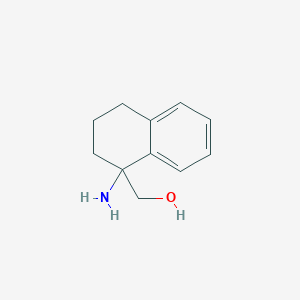

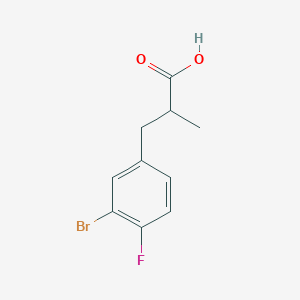

Ethyl 4-aminothiane-4-carboxylate is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 . It is also known by other names such as Ethyl 4-aminotetrahydrothiopyran-4-carboxylate and Ethyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-aminothiane-4-carboxylate were not found, a related compound, Ethyl 2-aminothiazole-4-carboxylate, was synthesized by reacting ethyl bromopyruvate and thiourea . The Schiff bases were synthesized by reacting Ethyl 2-aminothiazole-4-carboxylate with different aldehydes and ketones .Aplicaciones Científicas De Investigación

Application 1: Synthesis of Coumarin-3-carboxylate Ester

- Summary of the Application: Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester. The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Methods of Application: The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

- Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Application 2: Antioxidant, Antimicrobial and Antiviral Docking Studies

- Summary of the Application: A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for their antimicrobial and antioxidant assays .

- Methods of Application: The compounds were synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .

- Results or Outcomes: The antioxidant studies revealed, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate as promising antioxidant agents .

Application 3: Growth of Ethyl 4-amino Benzoate Crystal

- Summary of the Application: Ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, was grown using an indigenously developed single zone transparent resistive furnace .

- Methods of Application: The growth of the crystal was achieved using a single zone transparent resistive furnace due to observed difficulties involved in its growth via a solution growth technique .

- Results or Outcomes: The grown crystal possesses reasonably good transmittance over the visible spectrum. The laser damage threshold value was calculated using a Nd:YAG laser. The crystal possesses quite fair thermal stability, however, the mechanical strength was low .

Application 4: Industrial Applications of Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)

- Summary of the Application: PEDT is a highly valuable electric and electronic material with various industrial applications .

- Methods of Application: The specific methods of application vary depending on the specific industrial use .

- Results or Outcomes: The basic chemical and physical properties of PEDT make it a highly valuable material in the electric and electronic industry .

Propiedades

IUPAC Name |

ethyl 4-aminothiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-11-7(10)8(9)3-5-12-6-4-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXHHVSQUQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminothiane-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)